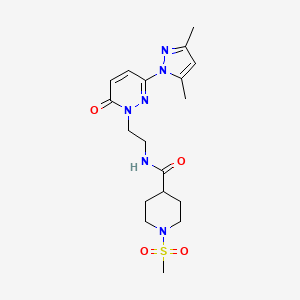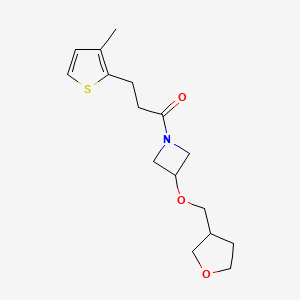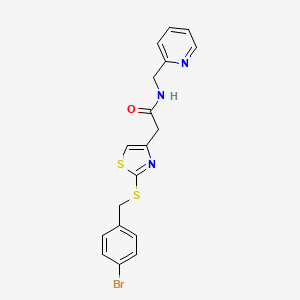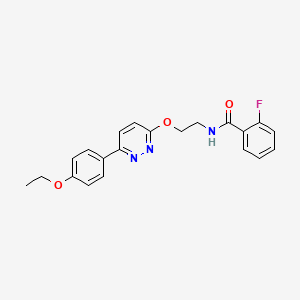![molecular formula C23H23N3O3S B2507356 2-benzamido-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941926-22-3](/img/structure/B2507356.png)
2-benzamido-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-benzamido-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide" is a derivative of benzothiazole-2-carboxamide, a class of compounds known for their biological activities. The structure of this compound suggests it may have potential pharmacological properties, as benzothiazole derivatives have been studied for their antiproliferative and antioxidative activities , as well as their potential as epidermal growth factor receptor (EGFR) inhibitors .
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the formation of the thiazole ring followed by the introduction of various substituents to achieve the desired biological activity. For example, a range of benzimidazole/benzothiazole-2-carboxamides with different substituents were synthesized and evaluated for their antiproliferative and antioxidative capacities . Similarly, the synthesis of benzo[d]thiazole-2-carboxamide derivatives was based on virtual screening methods, suggesting a rational design approach to optimize the biological activity of these compounds .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is crucial for their biological activity. X-ray crystallography, IR-NMR spectroscopy, and density functional theory (DFT) calculations are common techniques used to characterize these compounds . The molecular geometry, vibrational frequencies, and electronic properties such as molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) are analyzed to understand the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, including photooxidation and cyclocondensation. For instance, the photooxidation of benzimidazole derivatives in the presence of singlet oxygen can lead to a variety of products, indicating the reactivity of these compounds under light exposure . Cyclocondensation reactions are also employed to synthesize thiazole rings, which are central to the structure of benzothiazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties, affecting the compound's suitability for pharmaceutical applications. The antiproliferative and antioxidative activities of these compounds are often correlated with their chemical structure, as seen in the case of trimethoxy and trihydroxy substituted benzothiazole-2-carboxamides .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The development of novel compounds with potential therapeutic applications has been a significant area of research. For instance, the synthesis of new heterocyclic compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines has shown promising anti-inflammatory and analgesic activities. These compounds have been evaluated as cyclooxygenase inhibitors and exhibited significant COX-2 selectivity, analgesic, and anti-inflammatory activities, comparing favorably with standard drugs like sodium diclofenac (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antimicrobial and Antifungal Agents
The design and synthesis of novel analogs of benzothiazolyl substituted pyrazol-5-ones have demonstrated promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds have been tested for their cytotoxic activity against mammalian cell lines, indicating their potential as non-cytotoxic concentrations for antibacterial applications (M. Palkar, A. Patil, Girish Hampannavar, Mahamadhanif S. Shaikh, H. Patel, A. Kanhed, M. Yadav, R. Karpoormath, 2017).
Antioxidative and Antiproliferative Activity
Compounds with a variable number of methoxy and hydroxy groups, substituted with nitro, amino, or amino protonated moieties, have been synthesized and evaluated for their antiproliferative activity and antioxidative capacity. These studies highlight the potential of benzothiazole-2-carboxamides as lead compounds for developing more efficient antioxidants or systems with antiproliferative activity (M. Cindrić, Irena Sović, Marija Mioč, L. Hok, Ida Boček, Petra Roškarić, K. Butković, I. Martin‐Kleiner, K. Starčević, R. Vianello, M. Kralj, M. Hranjec, 2019).
Photovoltaic Applications
In material science, specifically in photovoltaic device development, compounds bearing thermally cleavable ester groups have been explored for their potential to improve the performance of polymer photovoltaic devices. This research emphasizes the importance of molecular structure on the efficiency of photovoltaic cells, showcasing the broad applicability of such compounds beyond biomedicine (Martin Helgesen, M. Bjerring, N. Nielsen, F. Krebs, 2010).
Mecanismo De Acción
Target of Action
The primary target of this compound is Casein Kinase 1 Delta (CK1δ) . CK1δ is a member of the casein kinase 1 (CK1) family, a highly conserved ubiquitously expressed serine/threonine protein kinase family . This family of kinases is involved in the regulation of many different cellular processes such as canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation .
Mode of Action
The compound acts as a potent and specific inhibitor of CK1δ . It binds to CK1δ, inhibiting its kinase activity . The X-ray analysis of the compound bound to CK1δ demonstrated its binding mode .
Biochemical Pathways
By inhibiting CK1δ, the compound affects several biochemical pathways. CK1 isoforms phosphorylate many different substrates bearing either a canonical or a non-canonical consensus sequence . Therefore, the inhibition of CK1δ can impact a variety of cellular processes, including Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation .
Result of Action
The compound’s inhibition of CK1δ has been shown to inhibit the proliferation of tumor cell lines in a dose and cell line specific manner . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
Propiedades
IUPAC Name |
2-benzamido-N-[2-(2-methoxyphenyl)ethyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-29-18-10-6-5-7-15(18)13-14-24-22(28)17-11-12-19-20(17)25-23(30-19)26-21(27)16-8-3-2-4-9-16/h2-10,17H,11-14H2,1H3,(H,24,28)(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZENKMVEFWUIBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2507285.png)
![2-{[5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide](/img/structure/B2507287.png)
![Methyl (E)-4-[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate](/img/structure/B2507288.png)


![7-chloro-N-(2,5-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2507293.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2507294.png)